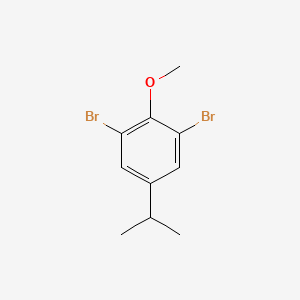

1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene

Description

Properties

IUPAC Name |

1,3-dibromo-2-methoxy-5-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-6(2)7-4-8(11)10(13-3)9(12)5-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEPRZHVZWBYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene typically involves the bromination of 2-methoxy-5-(1-methylethyl)-benzene. The reaction is carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction conditions include:

Temperature: Room temperature to 50°C

Solvent: Carbon tetrachloride (CCl₄) or chloroform (CHCl₃)

Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

Oxidation Reactions: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Major Products Formed

Substitution Reactions: Formation of 1,3-dihydroxy-2-methoxy-5-(1-methylethyl)-benzene or 1,3-diamino-2-methoxy-5-(1-methylethyl)-benzene.

Oxidation Reactions: Formation of 1,3-dibromo-2-formyl-5-(1-methylethyl)-benzene or 1,3-dibromo-2-carboxy-5-(1-methylethyl)-benzene.

Reduction Reactions: Formation of 1,3-dihydro-2-methoxy-5-(1-methylethyl)-benzene.

Scientific Research Applications

1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: Employed in the development of advanced materials such as liquid crystals and polymers.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Environmental Chemistry: Studied for its role in the degradation of brominated organic pollutants.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Isomer: 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene

Key Differences :

- Substituent Positions : Bromine atoms are at positions 2 and 4 (vs. 1 and 3 in the target compound), with methoxy groups at 1 and 3 (vs. a single methoxy at 2).

- Molecular Formula : C₉H₁₀Br₂O₂ (MW: 322.98) vs. C₁₀H₁₂Br₂O (MW: 308.01).

- Applications : The 2,4-dibromo analog is a precursor to 2,4-dihydroxy-1,3-dimethoxy-5-methylbenzene, an intermediate in Drimiopsin A synthesis . This highlights the role of bromine positioning in directing downstream reactivity.

Non-Halogenated Analog: 1,3-Dimethoxy-5-(1-methylethyl)-benzene

Key Differences :

- Molecular Formula : C₁₁H₁₆O₂ (MW: 180.24; CAS: 73109-76-9) .

- Natural Occurrence : Isolated from Xanthostemon verticillatus, this compound exemplifies naturally occurring methoxy-substituted benzenes.

- Reactivity : The absence of bromine reduces electrophilic substitution reactivity but enhances stability under oxidative conditions.

Data Table: Comparative Analysis

Research Findings and Implications

- Substituent Position Effects : Bromine placement significantly influences reactivity. For example, the 2,4-dibromo analog’s methoxy groups at 1 and 3 enhance electron density at specific ring positions, facilitating hydroxylation reactions .

- Steric Considerations : The isopropyl group in the target compound may hinder nucleophilic attacks compared to the methyl group in its analogs, impacting its utility in sterically sensitive reactions.

- Natural vs. Synthetic Context: Non-halogenated analogs like 1,3-dimethoxy-5-isopropylbenzene exhibit biological relevance, whereas brominated derivatives are primarily synthetic intermediates.

Biological Activity

1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene is a brominated aromatic compound known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in various fields.

- Molecular Formula : C₉H₈Br₂O

- Molecular Weight : Approximately 308.01 g/mol

- CAS Number : 915069-01-1

The compound features a methoxy group (-OCH₃) and an isopropyl substituent on a benzene ring, which contribute to its unique chemical behavior and biological interactions.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to the presence of bromine atoms, which can disrupt microbial cell membranes and inhibit growth.

- Anticancer Potential : Research has suggested that this compound may possess anticancer properties by inhibiting specific enzymes involved in cell proliferation. The mechanism likely involves the interaction of bromine atoms with critical molecular targets within cancer cells.

The biological activity of this compound is believed to be mediated through:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor growth and survival. The bromine atoms enhance binding affinity to these enzymes due to their electronegative nature.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially leading to increased permeability and subsequent cell death in microbial and cancerous cells.

Antimicrobial Studies

A study conducted on various halogenated compounds demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

| HeLa (Cervical Cancer) | 15 |

These findings suggest that the compound's anticancer effects may be mediated through apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Unique Features |

|---|---|

| 1,3-Dibromo-2-methoxybenzene | Lacks isopropyl group; different biological activity |

| 1,3-Dichloro-2-methoxy-5-(1-methylethyl)-benzene | Chlorine instead of bromine; lower reactivity |

| 4-Bromo-2-methoxyphenol | Contains hydroxyl group; different solubility |

The presence of bromine atoms combined with the methoxy and isopropyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these analogs.

Q & A

Q. Table 1. Key Spectral Benchmarks for this compound

| Technique | Expected Signal/Value | Reference |

|---|---|---|

| ¹H NMR | δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂) | |

| ¹³C NMR | δ 114.5 (C-Br), 155.2 (C-OCH₃) | |

| GC-MS | m/z 308 (M⁺, 79/81 Br isotopic pattern) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.